molecular formula C10H11NO3S B14677724 N-[(Benzyloxy)carbonothioyl]glycine CAS No. 36916-55-9

N-[(Benzyloxy)carbonothioyl]glycine

Cat. No.: B14677724
CAS No.: 36916-55-9
M. Wt: 225.27 g/mol
InChI Key: UYGASEYJDYQGTD-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonothioyl]glycine is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyloxycarbonyl group attached to the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonothioyl]glycine typically involves the reaction of glycine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the product. The general reaction scheme is as follows:

Glycine+Benzyloxycarbonyl chlorideThis compound\text{Glycine} + \text{Benzyloxycarbonyl chloride} \rightarrow \text{this compound} Glycine+Benzyloxycarbonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonothioyl]glycine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonothioyl group can be reduced to form corresponding alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

N-[(Benzyloxy)carbonothioyl]glycine has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonothioyl]glycine involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a reversible inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Another carbamate derivative with similar structural features.

    N-[(Benzyloxy)carbonyl]-L-proline: Used as an inhibitor of prolidase and in the synthesis of other biologically active compounds.

Uniqueness

N-[(Benzyloxy)carbonothioyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

36916-55-9

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(phenylmethoxycarbothioylamino)acetic acid

InChI

InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13)

InChI Key

UYGASEYJDYQGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=S)NCC(=O)O

Origin of Product

United States

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